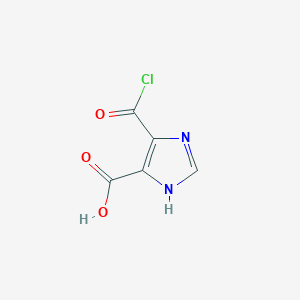

4-(Chlorocarbonyl)-1H-imidazole-5-carboxylic acid

Beschreibung

4-(Chlorocarbonyl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound characterized by an imidazole ring substituted with a chlorocarbonyl (-COCl) group at position 4 and a carboxylic acid (-COOH) group at position 3. This structure confers high reactivity, particularly in nucleophilic acyl substitution reactions, making it valuable as an intermediate in pharmaceuticals and agrochemicals. Its synthesis often involves coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) in anhydrous dimethylformamide (DMF) .

Eigenschaften

IUPAC Name |

4-carbonochloridoyl-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-4(9)2-3(5(10)11)8-1-7-2/h1H,(H,7,8)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEYPDQBQYYPGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)O)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90664630 | |

| Record name | 4-(Chlorocarbonyl)-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69579-33-5 | |

| Record name | 4-(Chlorocarbonyl)-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorocarbonyl)-1H-imidazole-5-carboxylic acid typically involves the chlorination of 1H-imidazole-5-carboxylic acid. One common method is to react 1H-imidazole-5-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

- Dissolve 1H-imidazole-5-carboxylic acid in an appropriate solvent such as dichloromethane.

- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.

- Continue refluxing the mixture for several hours until the reaction is complete.

- Remove the solvent under reduced pressure to obtain the crude product.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of 4-(Chlorocarbonyl)-1H-imidazole-5-carboxylic acid may involve large-scale chlorination processes using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Chlorocarbonyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorocarbonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield 1H-imidazole-5-carboxylic acid and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions with other carboxylic acids or amines to form imidazole derivatives with extended conjugation.

Common Reagents and Conditions

Thionyl Chloride (SOCl₂): Used for chlorination reactions.

Amines, Alcohols, and Thiols: Used as nucleophiles in substitution reactions.

Aqueous Base (e.g., NaOH): Used for hydrolysis reactions.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

1H-Imidazole-5-carboxylic Acid: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

4-(Chlorocarbonyl)-1H-imidazole-5-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various imidazole derivatives, which are important intermediates in organic synthesis.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(Chlorocarbonyl)-1H-imidazole-5-carboxylic acid involves its reactivity with nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The compound can also interact with biological molecules, such as enzymes, by forming covalent bonds with nucleophilic residues in the active site, thereby inhibiting enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 4

The substituent at position 4 significantly influences chemical reactivity and biological activity:

Key Observations :

- Chlorocarbonyl (-COCl) : Highest reactivity, ideal for forming amides or esters.

- Cyano (-CN): Stabilizes the ring via electron withdrawal but reduces nucleophilicity.

- Phenylcarbamoyl (-CONHPh) : Balances reactivity with biological activity, enabling antiviral applications.

- Hydroxy-methylethyl : Bulky substituent in Olmesartan improves target specificity and pharmacokinetics.

Substituent Variations at Position 5

The carboxylic acid group at position 5 is critical for solubility and further derivatization:

Key Observations :

- Carboxylic acid (-COOH) : Essential for ionic interactions in drug-receptor binding.

- Methyl (-CH₃) : Lowers solubility but increases membrane permeability.

Biologische Aktivität

4-(Chlorocarbonyl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound notable for its unique structural features, including a carboxylic acid group and a chlorocarbonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral domains.

Chemical Structure and Properties

The chemical structure of 4-(Chlorocarbonyl)-1H-imidazole-5-carboxylic acid can be represented as follows:

Key Functional Groups

- Imidazole Ring : A five-membered ring containing two nitrogen atoms, contributing to the compound's biological reactivity.

- Carboxylic Acid Group : Enhances solubility and potential interactions with biological targets.

- Chlorocarbonyl Group : Imparts unique reactivity, potentially influencing its biological activity.

Antimicrobial Properties

Research indicates that 4-(Chlorocarbonyl)-1H-imidazole-5-carboxylic acid exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making it a candidate for further exploration in antibiotic development. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiviral Activity

Recent investigations have highlighted the compound's potential as an antiviral agent. Specifically, it has demonstrated inhibitory effects against several viruses, including orthopoxviruses. In vitro studies reveal that the compound can inhibit viral replication, with selectivity indices indicating a favorable therapeutic window.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 4-(Chlorocarbonyl)-1H-imidazole-5-carboxylic acid. The compound showed moderate cytotoxicity in various human cell lines, suggesting that while it may be effective against pathogens, careful consideration is needed regarding its effects on human cells.

Table 1: Summary of Biological Activities

The biological activity of 4-(Chlorocarbonyl)-1H-imidazole-5-carboxylic acid can be attributed to its ability to interact with specific molecular targets within pathogens. For instance, studies suggest that the imidazole ring facilitates hydrogen bonding with key amino acids in viral proteins, disrupting their function and preventing viral replication.

Comparative Analysis with Related Compounds

To better understand the potential of 4-(Chlorocarbonyl)-1H-imidazole-5-carboxylic acid, a comparative analysis with structurally similar compounds has been conducted:

| Compound Name | Key Features |

|---|---|

| 4-(Bromocarbonyl)-1H-imidazole-5-carboxylic acid | Contains bromine; may exhibit different reactivity and biological activity profiles. |

| 4-(Methoxycarbonyl)-1H-imidazole-5-carboxylic acid | Features a methoxy group; potential variations in solubility and bioactivity. |

| 4-(Fluorocarbonyl)-1H-imidazole-5-carboxylic acid | Fluorine substitution may enhance lipophilicity and bioavailability compared to chlorinated analogs. |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.